molecular formula C12H8N4O5 B100990 Furamizole CAS No. 17505-25-8

Furamizole

Cat. No. B100990
CAS RN: 17505-25-8
M. Wt: 288.22 g/mol
InChI Key: YOWVEYCZVUOQAB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furamizole is a synthetic compound that belongs to the imidazole class of organic compounds. It is an inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body. Furamizole has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Oxadiazole and Furamizole Compounds in Pharmacology

Oxadiazole and furamizole compounds, particularly those containing the 1,3,4-oxadiazole and 1,2,4-oxadiazole rings, are of significant interest due to their broad range of chemical and biological properties. Furamizole, a nitrofuran derivative, demonstrates strong antibacterial activity. These compounds, including furamizole, are notable for their therapeutic potential in various medical applications such as antibacterial, antitumor, antiviral, and antioxidant activities (Siwach & Verma, 2020).

Biological Applications and Nuclear Targeting

Furamizole analogs, such as furamidine, have been studied for their ability to bind DNA and target cell nuclei, particularly in cancer research. For example, furamidine analogs with varying charges have been analyzed for their cellular distribution properties, showing selective accumulation in cell nuclei. This has implications for the development of drugs targeting DNA, particularly in the context of cancer therapeutics (Lansiaux et al., 2002).

Antiprotozoal Activities

In the field of antiprotozoal research, furamizole and its analogs, like 3,5-diphenylisoxazoles, have been synthesized and evaluated for their effectiveness against protozoan parasites like Trypanosoma brucei and Plasmodium falciparum. Studies reveal that certain compounds in this category exhibit potent antiprotozoal activities, potentially offering new avenues for treating diseases caused by these parasites (Patrick et al., 2007).

Central Nervous System Applications

Investigations into the conversion of compounds like furamizole into more potent drugs for treating Central Nervous System (CNS) diseases have been conducted. The furan ring in these compounds is suggested to aid in CNS penetration, which could be crucial for treating neurological disorders. This research opens up potential uses of furamizole derivatives in CNS therapeutics (Saganuwan, 2020).

DNA Interaction and Drug Design

The interaction of furamizole derivatives with DNA, particularly in the minor groove, is an area of focus. For example, furamidine and related compounds have been shown to bind in the DNA minor groove as dimers at specific sequences. This has implications for the design of gene regulatory molecules targeted at specific genetic material sites, potentially useful in various therapeutic applications (Wang et al., 2000).

properties

CAS RN

17505-25-8

Product Name

Furamizole

Molecular Formula

C12H8N4O5

Molecular Weight

288.22 g/mol

IUPAC Name

5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C12H8N4O5/c13-12-15-14-11(21-12)8(9-2-1-5-19-9)6-7-3-4-10(20-7)16(17)18/h1-6H,(H2,13,15)/b8-6+

InChI Key

YOWVEYCZVUOQAB-SOFGYWHQSA-N

Isomeric SMILES

C1=COC(=C1)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C3=NN=C(O3)N

SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=NN=C(O3)N

Canonical SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=NN=C(O3)N

synonyms

FURAMIZOLE

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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